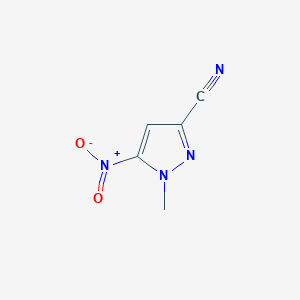

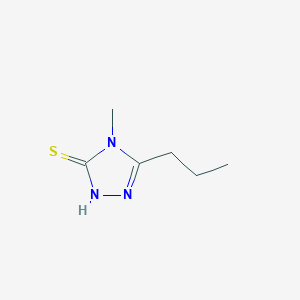

![molecular formula C11H18N2 B2673677 4-{[Methyl(propan-2-yl)amino]methyl}aniline CAS No. 229007-30-1](/img/structure/B2673677.png)

4-{[Methyl(propan-2-yl)amino]methyl}aniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-{[Methyl(propan-2-yl)amino]methyl}aniline” is a chemical compound with the molecular weight of 178.28 . It is also known by its IUPAC name "4-{[isopropyl(methyl)amino]methyl}aniline" . It is available in liquid form .

Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . It has a molecular weight of 178.28 . More specific physical and chemical properties like boiling point, density, and solubility are not available in the search results.科学的研究の応用

Enantioselective Aminomethylation

This compound is used in the enantioselective aminomethylation of 1-(benzyloxy)propan-2-one. This reaction, which takes place in an aqueous medium in the presence of pseudoephedrine as a chiral catalyst, yields optically pure amino keto ethers of the aromatic series . This reaction can also be used to form new C–C bonds .

Synthesis of Thiophene Derivatives

Thiophene-based analogs, which are a potential class of biologically active compounds, are synthesized using this compound . These analogs play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Antimicrobial Activity

The synthesized compounds from this compound have been evaluated for their antimicrobial activity against E. coli representing Gram-negative bacteria, S. aureus representing Gram-positive bacteria and C. albicans representing fungi .

Industrial Chemistry

In industrial chemistry, this compound is used as a corrosion inhibitor .

Material Science

This compound plays a prominent role in the advancement of organic semiconductors .

6. Fabrication of Organic Light-Emitting Diodes (OLEDs) It is used in the fabrication of organic light-emitting diodes (OLEDs) .

Pharmaceuticals

The Mannich reaction, which is one of the most important carbon–carbon bond-forming reactions in organic synthesis, is widely used for the preparation of pharmaceuticals and natural products .

Biological Activity Enhancement

Introduction of an alkylamino group with the formation of chiral nitrogen-containing fragments enhances the biological activity .

Safety and Hazards

The compound has been assigned the hazard statements H303 and H313 . This suggests that it may be harmful if swallowed and may cause skin irritation. The precautionary statements P260, P273, P314, P391, and P501 suggest avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding release to the environment, seeking medical advice if feeling unwell, collecting spillage, and disposing of contents/container in accordance with local regulations .

特性

IUPAC Name |

4-[[methyl(propan-2-yl)amino]methyl]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2/c1-9(2)13(3)8-10-4-6-11(12)7-5-10/h4-7,9H,8,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INJQJBXWIQJXNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C)CC1=CC=C(C=C1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

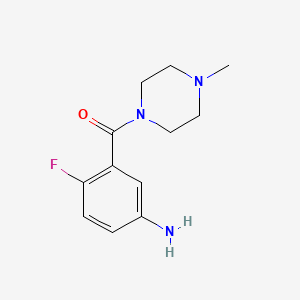

![1-[(4-Methylphenyl)methyl]-1,3-diazinane-2,4,6-trione](/img/structure/B2673597.png)

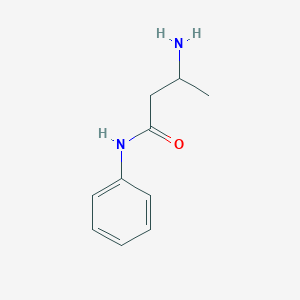

![2-[3-({5-[(1,3-benzodioxol-5-yloxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)propyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2673599.png)

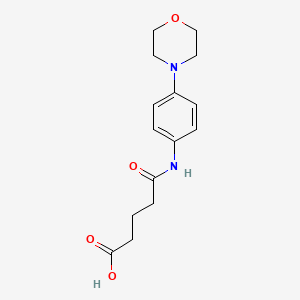

![1-Chloro-3-ethylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2673600.png)

![N-(3-methoxyphenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2673605.png)

![2-[5-[(4-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2673609.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluorobenzamide](/img/structure/B2673610.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2673612.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methyl-5-nitrophenyl)propanamide](/img/structure/B2673616.png)